molecular formula C15H15ClN2OS B14693542 Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester CAS No. 34763-52-5

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester

Cat. No.: B14693542
CAS No.: 34763-52-5
M. Wt: 306.8 g/mol
InChI Key: SHEMOLMDSVFGNS-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester is a chemical compound with the molecular formula C15H15ClN2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester typically involves the reaction of 3-pyridinylcarbonimidothioic acid with 4-chlorobenzyl chloride and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-methylphenyl)methyl) O-ethyl ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-fluorophenyl)methyl) O-ethyl ester

Uniqueness

Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-ethyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.

Properties

CAS No.

34763-52-5

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

S-[(4-chlorophenyl)methyl] N-(2-ethylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C15H15ClN2OS/c1-2-13-14(4-3-9-17-13)18-15(19)20-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

SHEMOLMDSVFGNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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